Sodium N-methyl-N-oleoyltaurate

Description

Properties

CAS No. |

137-20-2 |

|---|---|

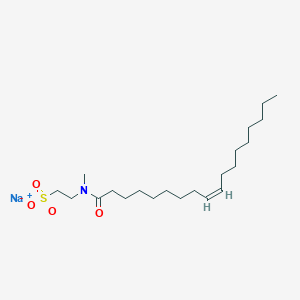

Molecular Formula |

C21H41NO4S.Na C21H41NNaO4S |

Molecular Weight |

426.6 g/mol |

IUPAC Name |

sodium;2-[methyl-[(Z)-octadec-9-enoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C21H41NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)22(2)19-20-27(24,25)26;/h10-11H,3-9,12-20H2,1-2H3,(H,24,25,26);/b11-10-; |

InChI Key |

FMFCYGMAIKQDEP-GMFCBQQYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCS(=O)(=O)O.[Na] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)CCS(=O)(=O)O.[Na] |

Other CAS No. |

39388-01-7 137-20-2 |

physical_description |

Dry Powder; Liquid White solid with a sweet odor; [Hawley] |

Pictograms |

Corrosive; Irritant |

Related CAS |

39388-01-7 (Parent) |

Synonyms |

Igepon T 77 metaupon N-methyloleoyltaurine oleoylmethyltaurine oleoylmethyltaurine sodium sodium-methyl-oleoyl-taurate |

Origin of Product |

United States |

Biochemical and Biophysical Interactions of Sodium N Methyl N Oleoyltaurate

Surface Activity and Interfacial Science

The dual hydrophobic-hydrophilic character of Sodium N-methyl-N-oleoyltaurate dictates its activity at surfaces and interfaces, leading to fundamental phenomena such as micellization, emulsification, and foaming.

Micellization Behavior in Aqueous Systems: Critical Micelle Concentration and Aggregate Structures

In aqueous solutions, Sodium N-methyl-N-oleoyltaurate molecules migrate to the air-water interface, reducing the surface tension of the water. Once the surface is saturated, and upon reaching a specific concentration known as the Critical Micelle Concentration (CMC), the surfactant molecules self-assemble into colloidal aggregates called micelles. In these structures, the hydrophobic oleoyl (B10858665) tails orient towards the core to minimize contact with water, while the hydrophilic N-methyltaurate heads form the outer shell, interacting with the surrounding aqueous environment.

Table 1: Physicochemical Properties of N-Acyl Surfactants

| Property | Description | Relevance to Micellization |

|---|---|---|

| Critical Micelle Concentration (CMC) | The concentration at which surfactants begin to form micelles in a solution. | A lower CMC value indicates higher efficiency in reducing surface tension and forming micelles. researchgate.net |

| Aggregate Structure | The geometric arrangement of surfactant molecules in a micelle (e.g., spherical, cylindrical). | Determined by the molecular geometry of the surfactant and the solution conditions. |

Emulsification Principles and Stability Dynamics of Emulsions

As an effective emulsifier, Sodium N-methyl-N-oleoyltaurate facilitates the dispersion of two immiscible liquids, such as oil and water, by forming a stable mixture known as an emulsion. specialchem.com The surfactant molecules position themselves at the oil-water interface, reducing the interfacial tension that typically keeps the two phases separate. nih.gov The lipophilic oleoyl tail extends into the oil phase, while the hydrophilic head remains in the water phase, creating a protective film around the dispersed droplets. nih.gov

The stability of the resulting emulsion is governed by several mechanisms:

Electrostatic Repulsion : The anionic nature of the sulfonate head group imparts a negative charge to the surface of the oil droplets. This charge creates an electrostatic repulsive force between the droplets, preventing them from aggregating or coalescing. ijirss.com

Steric Repulsion : The layer of surfactant molecules on the droplet surface creates a physical barrier, which also helps to keep the droplets separated. ijirss.com

Formation of a Resilient Interfacial Film : The adsorbed surfactant layer forms a viscoelastic film that resists rupture, further contributing to the kinetic stability of the emulsion. nih.govijirss.com

These principles make Sodium N-methyl-N-oleoyltaurate a valuable ingredient for creating stable creams and lotions in various applications. specialchem.com

Foaming Properties: Mechanism of Foam Generation and Stabilization

Sodium N-methyl-N-oleoyltaurate is recognized for its ability to generate a dense and creamy foam, a desirable characteristic in cleansing products. thegoodscentscompany.com Foam is a dispersion of a gas (typically air) in a liquid. The process of foam generation and stabilization involves several key actions of the surfactant:

Reduction of Surface Tension : The surfactant significantly lowers the surface tension of the water, which reduces the energy required to create the large surface area of the foam bubbles.

Film Formation : As air is incorporated into the liquid, the surfactant molecules arrange themselves at the air-water interface, forming a thin film called a lamella that encapsulates the air bubbles.

Foam Stabilization : The stability of the foam is dependent on the properties of this film. The electrostatic repulsion between the charged surfactant head groups within the lamellae helps to prevent the film from thinning and the bubbles from coalescing. Taurates are known to produce foam that is stable even in the presence of oils and fats. wikipedia.org

Interactions with Biological Systems and Biomacromolecules

Beyond its interfacial properties, Sodium N-methyl-N-oleoyltaurate also exhibits interactions with biological systems, notably demonstrating antimicrobial characteristics.

Mechanistic Basis of Antimicrobial Properties

Sodium N-methyl-N-oleoyltaurate is used as an antimicrobial agent, including in pesticide applications. chemicalbook.com While the precise mechanism for this specific compound is not detailed in the available literature, the antimicrobial action of surfactants is generally attributed to their ability to disrupt microbial cell membranes.

The proposed mechanism involves the amphiphilic nature of the molecule:

Adsorption and Insertion : The surfactant molecules adsorb onto the surface of the microbial cell. The hydrophobic oleoyl tail can then insert itself into the lipid bilayer of the cell membrane.

Membrane Disruption : This insertion disrupts the ordered structure of the membrane, leading to an increase in its permeability.

Cell Lysis : The compromised membrane can no longer effectively regulate the passage of substances, resulting in the leakage of essential intracellular components (such as ions, metabolites, and proteins) and ultimately leading to cell death.

Some taurine (B1682933) derivatives, such as taurine haloamines, have demonstrated antimicrobial properties against a variety of pathogens and the ability to inhibit the formation of biofilms. nih.gov While structurally different, this points to the potential of the broader taurine-based chemical class in antimicrobial applications.

Interaction with Biological Membranes and Cellular Components: Impact on Lipid Synthesis

As an amphiphilic molecule, Sodium N-methyl-N-oleoyltaurate has the capacity to interact with the lipid bilayers of cell membranes. Research on related N-acyltaurines (NATs) has shed light on these interactions. Studies involving N-myristoyltaurine (NMT) and N-palmitoyltaurine (NPT) have demonstrated their miscibility with diacyl phosphatidylcholines, which are key components of cell membranes. These investigations, utilizing differential scanning calorimetry (DSC), revealed that N-acyltaurines can mix effectively with phosphatidylcholines up to a 50 mol% concentration, beyond which phase separation may occur nih.gov.

Further analysis using transmission electron microscopy has shown that equimolar mixtures of these N-acyltaurines and their corresponding phosphatidylcholines can self-assemble into unilamellar vesicles, with diameters ranging from 30 to 50 nanometers nih.gov. This ability to integrate into and form vesicular structures with membrane lipids underscores the potential of Sodium N-methyl-N-oleoyltaurate to influence the physical properties and organization of biological membranes.

While direct studies on the impact of Sodium N-methyl-N-oleoyltaurate on lipid synthesis are limited, the broader family of N-acyl taurines has been identified as endogenous lipid messengers that play a role in metabolic regulation. For instance, N-oleoyl taurine has been shown to improve glucose homeostasis pnas.orgnih.gov. Furthermore, taurine, a precursor to this class of compounds, is known to be important for lipid metabolism, as it conjugates with bile acids nih.gov. In animal studies, taurine supplementation has been associated with a decrease in visceral fat and reductions in serum and hepatic cholesterol and triglyceride levels nih.gov. These effects were linked to the decreased expression of fatty acid synthase, a key enzyme in lipid synthesis nih.gov.

Table 1: Interaction of N-acyltaurines with Phosphatidylcholines

| N-acyltaurine | Phosphatidylcholine | Observation | Reference |

|---|---|---|---|

| N-myristoyltaurine (NMT) | Dimyristoylphosphatidylcholine (DMPC) | Good miscibility up to 50 mol% | nih.gov |

| N-palmitoyltaurine (NPT) | Dipalmitoylphosphatidylcholine (DPPC) | Good miscibility up to 50 mol% | nih.gov |

Influence on the Stability and Dispersal of Viruses and Other Colloidal Bioparticles

The surfactant properties of Sodium N-methyl-N-oleoyltaurate are central to its interaction with viruses, particularly enveloped viruses which are surrounded by a lipid membrane. Surfactants can inactivate enveloped viruses by disrupting this lipid envelope or by denaturing essential viral proteins nih.govacs.org.

Ionic surfactants, such as Sodium N-methyl-N-oleoyltaurate, have been shown to predominantly affect the spike proteins of viruses like coronaviruses icmab.es. Computational simulations and experimental data suggest that both anionic and cationic surfactants can cover the spike protein, inducing its collapse onto the viral envelope surface icmab.es. Anionic surfactants, in particular, are noted for their effectiveness in blocking the receptor-binding domain of the spike protein, which is crucial for the virus to attach to host cells icmab.es.

The mechanism of interaction is thermodynamically driven, with the affinity of the surfactant for different binding sites on the virus determining the effectiveness of binding and subsequent inactivation nih.gov. At concentrations above the critical micelle concentration (cmc), surfactants can also solubilize lipids from the viral membrane into micelles, leading to the disruption of the envelope nih.gov.

Table 2: Effects of Surfactants on Enveloped Viruses

| Surfactant Type | Primary Mechanism of Action | Effect on Virus | Reference |

|---|---|---|---|

| Ionic (Anionic/Cationic) | Interaction with spike proteins | Collapse of spike protein, blockage of receptor-binding domain | icmab.es |

| Non-ionic | Disruption of the lipid envelope | Inactivation of the virus | icmab.es |

Modulation of Biochemical Transport Processes (e.g., Fatty Acid Transport Inhibition)

Studies on endogenous inhibitors of active sodium transport have shown that such inhibition can lead to an increase in peripheral vascular resistance nih.gov. While not directly related to fatty acid transport, this demonstrates that modulation of ion transport can have significant physiological effects. Anionic surfactants like sodium dodecyl benzene sulfonate have been used to enhance the extraction of free fatty acids from microalgae, suggesting an interaction with and potential disruption of cellular structures that could influence transport processes researchgate.netnih.gov.

Exploration of Anti-inflammatory Mechanisms: Potential Inhibition of Prostaglandin Synthesis

The N-acyl taurine family of molecules, to which Sodium N-methyl-N-oleoyltaurate belongs, has demonstrated anti-inflammatory properties. Research has shown that certain N-acyl taurines accumulate in the resolution phase of inflammation, suggesting a role in mediating anti-inflammatory responses researchgate.net. Specifically, N-stearoyl-taurine and N-oleoyl-taurine have been observed to accumulate in ischemic areas during the resolution and repair phase following focal cerebral ischemia researchgate.net.

Furthermore, N-palmitoylethanolamine (PEA), a related anti-inflammatory compound, exerts its effects through peroxisome proliferator-activated receptor-α nih.gov. The enzymatic control of N-acyl amino acids by fatty acid amide hydrolase (FAAH) is crucial in regulating their levels and, consequently, their biological activities, including their role in inflammation pnas.orgelifesciences.org. While a direct link between Sodium N-methyl-N-oleoyltaurate and the inhibition of prostaglandin synthesis has not been definitively established, the known anti-inflammatory actions of the broader N-acyl taurine class suggest a potential for modulating inflammatory pathways.

Role in Enhancing Permeation of Active Pharmaceutical Ingredients Through Biological Barriers

The surfactant properties of Sodium N-methyl-N-oleoyltaurate make it a candidate for use as a permeation enhancer in pharmaceutical formulations, aiming to improve the delivery of active ingredients across biological barriers such as the skin. The Cosmetic Ingredient Review Expert Panel has noted that ingredients like sodium methyl cocoyl taurate, a related compound, may enhance the penetration of other substances through the skin cir-safety.org.

Studies have investigated the effects of sodium salts of fatty acids and their derivatives on the skin permeation of drugs. For instance, sodium oleate has been found to significantly enhance the permeation of cromolyn sodium across porcine ear skin in in vitro studies nih.gov. This enhancement is attributed to the ability of such compounds to disrupt the highly organized structure of the stratum corneum, the outermost layer of the skin, thereby increasing its permeability.

Table 3: Permeation Enhancement of Cromolyn Sodium by Fatty Acid Salts

| Enhancer | Drug:Enhancer Ratio | Total Delivery (µg/cm²) after 24h | Reference |

|---|---|---|---|

| Propylene Glycol (Control) | N/A | 5.54 ± 1.06 | nih.gov |

| Sodium Oleate | 1:2 | 359.79 ± 78.92 | nih.gov |

Analytical Methodologies and Comprehensive Characterization of Sodium N Methyl N Oleoyltaurate

Advanced Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the analysis of Sodium N-methyl-N-oleoyltaurate, enabling both quantification and isolation of the compound and its related substances.

High-Performance Liquid Chromatography (HPLC) in Taurate Analysis.sielc.commorressier.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of taurate surfactants. sielc.commorressier.com Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering robust and reproducible methods for the separation and quantification of Sodium N-methyl-N-oleoyltaurate and its potential impurities. morressier.com

The successful separation of Sodium N-methyl-N-oleoyltaurate by RP-HPLC hinges on the careful optimization of several parameters, most notably the mobile phase composition and the choice of stationary phase.

A common approach involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric (MS) detection, volatile modifiers such as formic acid are substituted for phosphoric acid. sielc.com The stationary phase selection is also critical. Columns like the Newcrom R1, a reverse-phase based column, have demonstrated effective separation of Sodium N-methyl-N-oleoyltaurate. sielc.com

In the analysis of commercial preparations, specific methods have been developed to detect unreacted starting materials, such as oleic acid and N-methyltaurine. morressier.com For oleic acid detection, an isocratic method using a YMC Pack ODS-AQ, 5 µm column has been employed. morressier.com The mobile phase for this separation is a mixture of 95% acetonitrile, methanol, n-hexane, and acetic acid (in a 90/8/2/0.2 ratio) and 5% HPLC-grade water. morressier.com

For the analysis of N-methyltaurine, which has a low extinction coefficient, a pre-column derivatization step is necessary. morressier.com This is often achieved using 2,4-dinitrofluorobenzene (DNFB) to create a colorimetric derivative that can be detected by UV-Vis spectrometry. morressier.com The subsequent HPLC separation is performed isocratically on a Waters AccQ-Tag, 4 µm column with a 10 mM phosphate (B84403) buffer at pH 6 as the mobile phase. morressier.com

Table 1: Optimized RP-HPLC Parameters for Sodium N-methyl-N-oleoyltaurate and Related Impurities

| Analyte | Stationary Phase | Mobile Phase | Detection |

| Sodium N-methyl-N-oleoyltaurate | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV, MS |

| Oleic Acid (impurity) | YMC Pack ODS-AQ, 5 µm | 95% (Acetonitrile/Methanol/n-Hexane/Acetic Acid; 90:8:2:0.2) / 5% Water | UV-Vis |

| N-methyltaurine (impurity) | Waters AccQ-Tag, 4 µm | 10 mM Phosphate Buffer (pH 6) | UV-Vis (after DNFB derivatization) |

To meet the demands of high-throughput analysis, Ultra-Performance Liquid Chromatography (UPLC) offers a significant advantage. By utilizing columns with smaller particle sizes, typically 3 µm or less, UPLC systems can achieve faster separations and higher resolution compared to traditional HPLC. sielc.com The methods developed for HPLC analysis of Sodium N-methyl-N-oleoyltaurate are often scalable to UPLC applications, allowing for rapid quality control testing. sielc.com

For particularly complex surfactant mixtures, mixed-mode chromatography (MMC) provides enhanced selectivity and separation capabilities. chromatographyonline.comsartorius.com This technique employs stationary phases with multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single column. chromatographyonline.com By adjusting mobile phase properties like organic solvent ratio and buffer concentration, different retention modes can be engaged to separate compounds with varying polarities and charges. chromatographyonline.com

Mixed-mode columns, such as those combining C18 and strong anion exchange (SAX) or C8 and SAX functionalities, have been successfully used for the analysis of surfactant mixtures. shu.ac.uk This approach offers unique flexibility and can lead to improved peak capacity and separation efficiency compared to single-mode chromatography. chromatographyonline.com

Preparative Chromatography for Isolation and Purification of Related Impurities and Derivatives.sielc.com

The HPLC methods developed for the analytical determination of Sodium N-methyl-N-oleoyltaurate can be scaled up for preparative chromatography. sielc.com This allows for the isolation and purification of impurities and derivatives present in the bulk material. The high loadability of some chromatographic packings, particularly those used in ion-exchange modes, can increase the loading capacity by 10- to 100-fold compared to standard reversed-phase preparative chromatography, making it an efficient tool for obtaining pure reference standards. chromatographyonline.com

Spectrometric Characterization Approaches

While no specific spectrometric characterization data for Sodium N-methyl-N-oleoyltaurate was found in the provided search results, it is standard practice to use techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to confirm the identity and structure of the purified compound and its isolated impurities. These techniques provide detailed information about the molecular weight, elemental composition, and functional groups present in the molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of chemical compounds in complex mixtures. rsc.org For surfactants like Sodium N-methyl-N-oleoyltaurate, LC-MS/MS provides the high sensitivity and specificity needed for both structural elucidation and precise measurement.

High-Performance Liquid Chromatography (HPLC) separates the analyte from other components in a sample based on its physicochemical properties. rsc.org For Sodium N-methyl-N-oleoyltaurate, a reverse-phase (RP) HPLC method is effective. sielc.com In this approach, a non-polar stationary phase is used with a polar mobile phase. A typical mobile phase for this analysis consists of acetonitrile, water, and an acid modifier. sielc.com While phosphoric acid can be used for HPLC with UV detection, it is not compatible with mass spectrometry. For LC-MS applications, a volatile acid like formic acid is substituted to ensure compatibility with the MS detector. sielc.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. The first mass spectrometer (MS1) isolates the precursor ion of Sodium N-methyl-N-oleoyltaurate (with a molecular weight of 425.6 g/mol ). This isolated ion is then fragmented, and the resulting product ions are analyzed by a second mass spectrometer (MS2). The fragmentation pattern is unique to the molecule's structure and can be used to confirm its identity.

However, the quantitative analysis of surfactants by LC-MS presents unique challenges. Surfactants have a tendency to form aggregates called micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). wiley.com When analyzing samples with concentrations near or above the CMC, the formation of multimeric ions from these micelles can lead to abnormal behavior in calibration curves, such as flattening or loss of linearity. wiley.com This phenomenon can interfere with accurate quantification, making it crucial to manage sample concentration during method development. wiley.com

Table 1: HPLC Method Parameters for Sodium N-methyl-N-oleoyltaurate Analysis This interactive table summarizes typical starting conditions for the HPLC analysis of Sodium N-methyl-N-oleoyltaurate, adaptable for MS detection.

| Parameter | Condition | Rationale/Notes |

|---|---|---|

| Column | C18 Reverse-Phase (RP) | Suitable for separating non-polar to moderately polar compounds. sielc.com |

| Mobile Phase | Acetonitrile/Water Gradient | Common mobile phase for RP-HPLC, allowing for the elution of a wide range of compounds. sielc.com |

| Acid Modifier | Formic Acid | Ensures MS compatibility by being volatile, unlike phosphoric acid. sielc.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high sensitivity and structural confirmation. rsc.orgnih.gov |

| Ionization Mode | Electrospray Ionization (ESI) | Commonly used interface for LC-MS; suitable for ionizing polar molecules like surfactants. wiley.com |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) in Surfactant Analysis

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique primarily used for the analysis of large biomolecules like proteins and peptides. nih.govresearchgate.net However, its application in the analysis of smaller molecules, including surfactants, is also an area of study. In MALDI-MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte. lsu.edu

The presence of surfactants in a sample can have a significant impact on MALDI-MS analysis. Surfactants are often used in sample preparation to solubilize proteins, but they can also interfere with the analysis. nih.gov Anionic surfactants, in particular, can suppress the analyte ion signal, reducing the quality of the mass spectrum, especially at higher concentrations. nih.govresearchgate.net This interference can obscure the signals of the target molecules.

Conversely, under certain conditions, some surfactants can be used as additives to improve MALDI-MS analysis. nih.gov For instance, certain non-ionic surfactants have been shown to reduce background interference and improve the signal of hydrophobic peptides. nih.gov The effect of a surfactant in MALDI-MS is highly dependent on its type (ionic vs. non-ionic), its concentration, and its interaction with both the analyte and the matrix. researchgate.netnih.gov For anionic surfactants like Sodium N-methyl-N-oleoyltaurate, their presence in a sample intended for MALDI-MS analysis of other compounds would need to be carefully controlled to avoid signal suppression. nih.gov

Table 2: Effects of Surfactants in MALDI-MS Analysis This interactive table summarizes the dual role surfactants can play in MALDI-MS, acting as both potential interferences and beneficial additives.

| Surfactant Type | General Effect on MALDI-MS Signal | Influencing Factors | Research Finding |

|---|---|---|---|

| Anionic (e.g., SDS) | Often causes signal suppression and spectral interference. nih.gov | Concentration (effects worsen at ≥10 mmol L⁻¹). nih.gov | Tends to deteriorate spectral quality by reducing signal intensity of analyte ions. nih.gov |

| Non-ionic (e.g., Tergitol, Tween 20) | Can improve signal quality and reduce interference. nih.govnih.gov | Concentration (e.g., 0.05% for Tween 20 provides good performance). nih.gov | Can improve analysis of peptide mixtures or hydrophobic peptides in positive ion mode. nih.gov |

| Cationic (e.g., CTAB) | Suitable for the analysis of acidic analytes. researchgate.net | Matrix/surfactant mole ratio is a critical parameter. researchgate.net | Can be used as a matrix-ion suppressor for the analysis of small molecules. researchgate.net |

Sample Preparation and Extraction Methodologies

Solid Phase Extraction (SPE) for Environmental and Complex Matrix Analysis

Analyzing Sodium N-methyl-N-oleoyltaurate in environmental samples (such as water, soil, or sediment) or other complex matrices requires effective sample preparation to isolate the analyte from interfering substances. nih.govresearchgate.net Solid Phase Extraction (SPE) is a widely used and powerful technique for this purpose, offering concentration of the analyte and removal of matrix components that could interfere with subsequent analysis. nih.govsigmaaldrich.com

The SPE process involves passing a liquid sample through a solid adsorbent material (the sorbent), which is typically packed in a cartridge. sigmaaldrich.com Analytes are retained on the sorbent based on their physical and chemical properties, while the rest of the sample matrix passes through and is discarded. researchgate.net The retained analytes are then eluted from the sorbent using a small volume of a strong solvent. sigmaaldrich.com

For anionic surfactants like Sodium N-methyl-N-oleoyltaurate, various SPE sorbents can be employed. researchgate.net The choice of sorbent and elution solvent is critical for achieving high recovery of the analyte. Due to the amphiphilic nature of surfactants, which have both a polar head group and a non-polar tail, mixed-mode sorbents that can engage in multiple types of interactions (e.g., ion exchange and reverse-phase) can be particularly effective. Common sorbents for extracting surfactants from aqueous samples include polymeric materials and modified silica (B1680970) gels. researchgate.net The procedure allows for the transition of the analyte from a complex aqueous environment to a clean organic solvent, suitable for injection into an LC-MS system. sigmaaldrich.com

Table 3: General Steps in Solid Phase Extraction (SPE) for Surfactant Analysis This interactive table outlines the fundamental stages of an SPE workflow for isolating surfactants from complex samples.

| Step | Description | Purpose | Key Considerations |

|---|---|---|---|

| 1. Conditioning | The SPE sorbent is washed with a solvent (e.g., methanol) followed by the sample matrix solvent (e.g., water). | To activate the sorbent and ensure reproducible retention of the analyte. sigmaaldrich.com | The conditioning solvents should be similar in polarity to the elution and loading solvents, respectively. |

| 2. Sample Loading | The pre-treated sample is passed through the conditioned SPE cartridge at a controlled flow rate. | To retain the target analyte on the sorbent while matrix interferences pass through. sigmaaldrich.com | A slow and consistent flow rate (~1-2 drops/second) ensures optimal retention. sigmaaldrich.com |

| 3. Washing | The cartridge is washed with a solvent that is strong enough to remove weakly bound interferences but weak enough to not elute the analyte. | To remove residual matrix components from the sorbent. researchgate.net | The wash solvent must be carefully chosen to avoid loss of the target analyte. |

| 4. Elution | A small volume of a strong solvent is passed through the cartridge to disrupt the analyte-sorbent interactions. | To recover the purified and concentrated analyte from the sorbent. researchgate.netsigmaaldrich.com | The elution solvent should be strong enough to ensure complete recovery of the analyte in a minimal volume. |

Methodological Challenges in Surfactant Analysis

Limitations in Partition Coefficient Determination for Surface-Active Compounds

The partition coefficient (P) or its logarithm (log P) is a measure of a compound's differential solubility between two immiscible phases, typically octanol (B41247) and water. It is a key parameter for predicting a substance's lipophilicity. slideshare.net However, for surface-active compounds like Sodium N-methyl-N-oleoyltaurate, the determination and interpretation of the partition coefficient are fraught with limitations. stevenabbott.co.uk

A primary issue is that the partition coefficient does not convey information about the absolute solubility of the compound in either phase. stevenabbott.co.uk A surfactant may have a partition coefficient of 1, suggesting equal preference for both phases, but its actual solubility in both could be extremely low or very high, leading to vastly different practical behaviors. stevenabbott.co.uk

Furthermore, the defining characteristic of surfactants is their tendency to accumulate at the interface between the two phases and to form micelles above the CMC. This behavior violates the basic assumption of partitioning, where a solute simply distributes between the bulk of the two liquid phases. stevenabbott.co.uk Meaningful partition coefficient measurements must therefore be conducted at concentrations well below the CMC to avoid the influence of micelles. stevenabbott.co.uk Another complication is that surfactants can form folded, more lipophilic conformations in the non-polar phase, which can be stabilized by intramolecular forces. nih.gov This can affect their partitioning behavior in ways not easily predicted by standard models. nih.gov

Analytical Verification Protocols in Environmental Matrices

The development of reliable analytical methods for surfactants in environmental matrices requires robust verification protocols to ensure the accuracy and precision of the data. researchgate.netresearchgate.net The analysis of environmental samples is challenging due to the complexity of the matrix, the typically low concentrations of target analytes, and the amphiphilic nature of surfactants which can cause them to adsorb to various surfaces. researchgate.net

An essential part of verification is addressing matrix effects. Matrix effects are the alteration of an analyte's ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix. nih.gov This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. Verification protocols must assess and mitigate these effects, often by comparing the analyte's response in the matrix to its response in a clean solvent. nih.gov

Protocols also involve the validation of the entire analytical procedure, including sample extraction and clean-up. researchgate.net This includes determining the method's linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (measured as recovery), and precision. For environmental analysis, the use of isotopically labeled internal standards is a common strategy to compensate for both matrix effects and variability in extraction efficiency. researchgate.net Official methods, such as those prescribed by regulatory bodies, provide a framework, but they often need to be adapted and validated for specific surfactant classes and sample types. researchgate.net

Environmental Fate and Transport of Sodium N Methyl N Oleoyltaurate

Biodegradation Pathways and Environmental Persistence

Sodium N-methyl-N-oleoyltaurate is recognized for its biodegradability, a crucial factor in mitigating its long-term environmental impact. greenagrochem.comupichem.com The breakdown of this surfactant is a key process that prevents its accumulation in the environment.

Sodium N-methyl-N-oleoyltaurate is considered to be readily biodegradable. greenagrochem.com This classification suggests that under aerobic conditions, microorganisms can break down the substance into simpler molecules like carbon dioxide, water, and mineral salts. The United States Environmental Protection Agency (EPA) has classified Sodium N-methyl-N-oleoyltaurate as a "green circle" chemical, indicating it is of low concern based on experimental and modeled data. nih.gov While specific timelines for its complete degradation in the environment are not extensively documented in the provided results, its classification as readily biodegradable implies a relatively short persistence.

It's important to understand that the term "biodegradation" encompasses the transformation of a compound into less complex structures, primarily by microorganisms. nih.gov For surfactants, this process is crucial in determining their environmental fate. nih.gov

The biodegradation of complex organic molecules like Sodium N-methyl-N-oleoyltaurate often proceeds through the formation of intermediate products before complete mineralization. For N-methyl-containing compounds, one potential biodegradation pathway involves the cleavage of the C-N bond. nih.gov For instance, in the biodegradation of N-methylpyrrolidone, a different compound, the initial step involves the cleavage of the C-N bond to form γ-N-methylaminobutyric acid. nih.gov This intermediate is then further metabolized. nih.gov

While the specific intermediate products of Sodium N-methyl-N-oleoyltaurate are not detailed in the search results, the general principles of surfactant biodegradation suggest that the breakdown would likely involve the separation of the hydrophobic oleoyl (B10858665) tail from the hydrophilic N-methyltaurate head group. The oleic acid portion would then likely undergo beta-oxidation, a common pathway for fatty acid degradation. The fate of the N-methyltaurine moiety would depend on the specific enzymatic capabilities of the present microorganisms. It's crucial to analyze potential metabolites as they may have different properties and toxicities than the parent compound. nih.gov

Environmental Partitioning and Distribution Dynamics

The way Sodium N-methyl-N-oleoyltaurate distributes itself between water, soil, and sediment is a critical aspect of its environmental behavior. This partitioning is heavily influenced by the compound's surfactant properties.

Surfactants, due to their amphiphilic nature, have a tendency to adsorb to surfaces and accumulate at interfaces. eosca.euresearchgate.net This property plays a significant role in their environmental distribution. The adsorption of surfactants to soil and sediment is influenced by the chemical structure of the surfactant and the characteristics of the solid matrix, such as its organic carbon content. nih.gov

For anionic surfactants like Sodium N-methyl-N-oleoyltaurate, the degree of sorption to biomass and sediment can be significant. nih.gov Cationic surfactants generally exhibit the strongest sorption, followed by anionic and then non-ionic surfactants. nih.gov This sorption can affect the concentration of the surfactant available in the water column and, consequently, its bioavailability and biodegradability. nih.gov Regulatory proposals have suggested that for surface-active substances, a measured sediment partition coefficient (Koc) should be a mandatory requirement for environmental risk assessments. eosca.eu

The mobility of Sodium N-methyl-N-oleoyltaurate in the environment is a balance between its solubility in water and its tendency to adsorb to solids. greenagrochem.com Being soluble in water, it has the potential to be transported in aquatic systems. greenagrochem.com However, its surfactant nature and consequent adsorption to soil and sediment particles can limit its mobility in the terrestrial environment. eosca.euresearchgate.net

The distribution in different environmental compartments will depend on the specific characteristics of the receiving environment, including water flow, soil composition, and organic matter content. The potential for synergistic effects with other chemicals in a formulation can also influence the migration and dispersion of the surfactant. researchgate.net

Assessing the bioaccumulation potential of surfactants like Sodium N-methyl-N-oleoyltaurate presents significant methodological challenges. eosca.euresearchgate.neteosca.eu Traditional methods for estimating the bioconcentration factor (BCF), such as those based on the octanol-water partition coefficient (log Pow), are generally unreliable for surfactants. eosca.eueosca.eu This is because the inherent tendency of surfactants to accumulate at phase interfaces and form emulsions can lead to spurious results in standard tests like the OECD 107 Shake Flask and OECD 117 HPLC methods. eosca.eueosca.eu

Despite these limitations, some data from Environment Canada suggests that Sodium N-methyl-N-oleoyltaurate is not suspected to be bioaccumulative. ewg.org Generally, bioconcentration factors for surfactants in the aqueous phase are below the level of concern, and there is evidence that many surfactants are metabolized by organisms, which would limit their retention in tissues. eosca.eu

The table below summarizes the key aspects of the environmental fate and transport of Sodium N-methyl-N-oleoyltaurate.

| Environmental Process | Key Findings and Considerations |

| Ultimate Aerobic Biodegradability | Considered readily biodegradable. greenagrochem.com Classified as a "green circle" chemical of low concern by the EPA. nih.gov |

| Biodegradation Intermediate Products | Specific intermediates are not detailed, but breakdown likely involves separation of the hydrophobic tail and hydrophilic head. Analysis of metabolites is important. nih.gov |

| Adsorption to Soil and Sediment | As an anionic surfactant, it is expected to adsorb to soil and sediment, influenced by organic carbon content. nih.gov |

| Mobility and Distribution | Soluble in water, but mobility can be limited by adsorption. greenagrochem.comnih.gov Distribution is site-specific. |

| Bioaccumulation Potential | Standard assessment methods are unreliable for surfactants. eosca.eueosca.eu Not suspected to be bioaccumulative. ewg.org |

Advanced Applications and Functional Mechanisms

Role in Enhanced Oil Recovery (EOR) Formulations: Interfacial Tension Reduction Mechanisms

Sodium N-methyl-N-oleoyltaurate is a key surfactant in chemical Enhanced Oil Recovery (EOR) operations, which are designed to maximize the extraction of crude oil from reservoirs. sasol.com The fundamental principle behind its use is the significant reduction of interfacial tension (IFT) between the trapped oil and the injection water. sasol.com Lowering this tension is critical to mobilize oil that remains in the reservoir after primary and secondary recovery phases have been completed. sasol.commdpi.com

The mechanism of IFT reduction by Sodium N-methyl-N-oleoyltaurate is a direct result of its amphiphilic molecular structure. The molecule contains a hydrophilic (water-attracting) taurate head group and a long, hydrophobic (oil-attracting) oleoyl (B10858665) tail. When introduced into the reservoir, these surfactant molecules accumulate at the oil-water interface. This orientation disrupts the cohesive forces between oil and water molecules, thereby lowering the IFT. sasol.com A significant reduction in IFT increases the capillary number, a dimensionless quantity that relates viscous forces to interfacial tension forces, which in turn reduces the amount of residual oil and enhances recovery.

Chemical EOR often involves injecting a combination of substances. nih.gov Formulations may include polymers to control the mobility of the injection fluid and improve the sweep efficiency, and alkalis, which can react with acidic components in crude oil to generate additional surfactants in situ. kruss-scientific.comku.ac.ae The goal is to create an ultra-low IFT, often below 10⁻³ mN/m, which is a requirement for efficient oil mobilization. kruss-scientific.com The effectiveness of these chemical floods is a synergistic effect of all components working together to release trapped oil. ku.ac.ae

Table 1: Factors Influencing Surfactant Performance in EOR

| Factor | Description of Impact on EOR Surfactants |

| Reservoir Temperature | Affects surfactant stability and solubility. High temperatures can degrade some surfactants. |

| Reservoir Salinity | High salinity can impact surfactant performance; tolerance to salts is a key selection criterion. ijrpr.com |

| Rock Type | The mineralogy of the reservoir rock (e.g., sandstone, carbonate) influences surfactant adsorption and wettability alteration. ku.ac.ae |

| Crude Oil Composition | The presence of natural acidic components in the oil can interact with alkaline components of the EOR fluid. kruss-scientific.com |

| Co-surfactants & Polymers | The interaction between different chemicals in the EOR formulation is crucial for optimal performance. ku.ac.ae |

Functional Components in Advanced Detergency and Cleaning Systems

Sodium N-methyl-N-oleoyltaurate is a highly effective and mild anionic surfactant used in a variety of advanced cleaning products. makingcosmetics.comspecialchem.com It is recognized for its excellent degreasing capabilities while remaining gentle, making it a suitable replacement for harsher surfactants like sodium lauryl sulfate (B86663) (SLS). makingcosmetics.com Its utility is further enhanced by its stability across a wide pH range and its tolerance to hard water. makingcosmetics.com

The primary functions of this taurate-based surfactant in detergency are threefold:

Wetting: It lowers the surface tension of water, enabling the cleaning solution to spread more effectively and penetrate soils and fabrics.

Emulsification: It breaks down and encapsulates oily and greasy dirt into smaller droplets, suspending them in the wash water so they can be easily rinsed away. specialchem.com

Foam Boosting: It contributes to a dense, creamy lather, which is often desired by consumers in products like shampoos, body washes, and facial cleansers for its sensory appeal. makingcosmetics.comspecialchem.com

These properties make it a versatile ingredient in personal care cleansing products, where efficacy must be balanced with mildness to avoid stripping the skin's natural oils or causing irritation. specialchem.com It is frequently used in shampoos, shower gels, detergent bars, and facial cleansers. makingcosmetics.com

Applications in Textile Processing and Material Science: Wetting and Dispersing Properties

In the textile and material science industries, Sodium N-methyl-N-oleoyltaurate functions as a crucial wetting and dispersing agent. haz-map.comhssp.com.tw Its ability to reduce surface tension is vital during manufacturing processes like dyeing, printing, and finishing to ensure uniform application of treatments.

As a wetting agent , it allows processing liquids to quickly and evenly saturate textile fibers. This overcomes the natural resistance of some materials to water, preventing issues like uneven dyeing or poor absorption of finishing chemicals. As a dispersing agent , it keeps insoluble dye particles, pigments, and other components stably suspended in the processing bath. hssp.com.tw This prevents them from agglomerating and depositing unevenly on the material's surface, which would otherwise result in spotting and inconsistent quality. It is also used as a dye assistant for textiles. haz-map.com

Functional Excipient in Specialized Pharmaceutical Formulations

Sodium N-methyl-N-oleoyltaurate is utilized as a specialized excipient in the pharmaceutical field, primarily for its surfactant properties. thegoodscentscompany.com Excipients are inactive substances that serve as a vehicle or medium for an active drug. This compound's ability to act as a solubilizer and emulsifier is particularly valuable for formulating drugs with poor water solubility.

By incorporating poorly soluble active pharmaceutical ingredients (APIs) into micellar structures formed by the surfactant, their dissolution in aqueous environments can be significantly improved. This enhancement in solubility can directly lead to improved bioavailability of the drug. Its emulsifying capabilities are also leveraged in the creation of stable emulsions and microemulsions for drug delivery. Furthermore, its mildness is an asset in formulations intended for various applications. specialchem.com

Utilisation as a Biochemical and Research Reagent in Laboratory Settings

Within a laboratory context, Sodium N-methyl-N-oleoyltaurate serves as a useful biochemical reagent. echemi.comechemi.com Its primary application is as a detergent for the solubilization and manipulation of biological molecules and structures. Researchers use it in various experimental procedures, including:

Protein Solubilization: It is employed to disrupt cell membranes and extract membrane-bound proteins for further study.

Enzyme Assays: In some cases, it can be used to create a suitable environment for enzymatic reactions, particularly those involving lipidic substrates.

Cell Lysis: It can be a component of lysis buffers designed to break open cells to release their internal contents for analysis.

The selection of a specific detergent is critical in biochemical research to ensure that the target molecules are effectively solubilized without being denatured or losing their biological activity.

Future Research Directions and Emerging Areas

Elucidation of Novel Biochemical and Biophysical Interaction Pathways

A deeper understanding of how Sodium N-methyl-N-oleoyltaurate interacts with biological systems at a molecular level is a critical research frontier. Future studies should focus on its interactions with proteins and lipid membranes, which are fundamental to its performance in personal care and biomedical applications. Investigating these interactions will shed light on its mechanisms of action and help in designing safer and more effective products. Advanced biophysical techniques such as surface plasmon resonance, isothermal titration calorimetry, and neutron scattering can provide detailed insights into the thermodynamics and kinetics of these interactions.

Development of Hyphenated and Miniaturized Analytical Techniques for Complex Matrices

The accurate detection and quantification of Sodium N-methyl-N-oleoyltaurate in complex environmental and biological samples present a significant analytical challenge. Future research should prioritize the development of robust analytical methodologies. The focus should be on hyphenated techniques, which combine the separation power of chromatography with the specificity of mass spectrometry (e.g., LC-MS/MS, GC-MS). Additionally, the development of miniaturized, portable analytical systems, such as microfluidic devices ("lab-on-a-chip"), could enable rapid, on-site analysis, which is crucial for environmental monitoring and quality control.

Predictive Environmental Transport and Fate Modeling Using Advanced Computational Methods

To proactively assess the environmental footprint of Sodium N-methyl-N-oleoyltaurate, advanced computational modeling is essential. Future research should focus on developing and validating multimedia environmental fate models that can predict its distribution and persistence in various environmental compartments like water, soil, and sediment. wiley.comresearchgate.net These models should incorporate key physicochemical properties and environmental parameters to simulate processes such as advection, dispersion, sorption, and biodegradation. wiley.comepa.gov The use of linked modeling systems can produce results that accurately predict water concentrations. taftlaw.com Such predictive tools are invaluable for conducting environmental risk assessments and guiding the development of environmentally benign surfactants. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Studies for Rational Design of Functionality

Systematic Structure-Activity Relationship (SAR) studies are crucial for the rational design of next-generation taurate surfactants with tailored properties. nih.gov Future research in this area will involve synthesizing a library of analogues of Sodium N-methyl-N-oleoyltaurate with systematic variations in their molecular structure. Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates molecular descriptors with observed activities, will be a powerful tool in this endeavor. researchgate.net These studies will provide a deeper understanding of how the molecular architecture influences key performance attributes such as detergency, foaming, and emulsification, enabling the design of more efficient and specialized surfactants.

Investigation of Sustainable and Green Synthesis Methodologies

Interactive Data Table: Key Research Areas and Methodologies

| Research Area | Key Objectives | Potential Methodologies |

| Biochemical/Biophysical Interactions | Understand interactions with proteins and lipids. | Surface Plasmon Resonance, Isothermal Titration Calorimetry |

| Analytical Techniques | Develop sensitive detection methods for complex samples. | LC-MS/MS, GC-MS, Microfluidics |

| Environmental Modeling | Predict environmental distribution and persistence. | Multimedia Fate Models, Linked Modeling Systems |

| Structure-Activity Relationships | Design surfactants with tailored properties. | Analogue Synthesis, QSAR Modeling |

| Green Synthesis | Develop eco-friendly manufacturing processes. | Biocatalysis, Microwave/Ultrasound-assisted Synthesis |

Q & A

Q. What are the standard methods for synthesizing Sodium N-methyl-N-oleoyltaurate, and how can its purity be validated?

Sodium N-methyl-N-oleoyltaurate is synthesized via the reaction of oleoyl chloride with methyltaurine followed by neutralization with sodium hydroxide. Key steps include controlling reaction temperature (20–25°C) and using anhydrous solvents to prevent hydrolysis. Purity validation requires:

- Chromatography : HPLC or GC-MS to confirm absence of unreacted precursors.

- Spectroscopy : -NMR to verify structural integrity (e.g., olefinic protons at δ 5.3 ppm and sulfonate group at δ 3.2 ppm).

- Elemental Analysis : Matching calculated vs. observed C, H, N, and S content .

Q. What analytical techniques are essential for characterizing Sodium N-methyl-N-oleoyltaurate in surfactant studies?

Q. How should researchers handle safety protocols for Sodium N-methyl-N-oleoyltaurate in laboratory settings?

The compound is a severe eye irritant (Draize test score: 110 in rabbits at 1% concentration). Mandatory precautions include:

- Use of PPE (gloves, goggles).

- Fume hoods for handling powdered forms.

- Emergency eye wash stations accessible within 10 seconds .

Advanced Research Questions

Q. What experimental design considerations are critical for studying Sodium N-methyl-N-oleoyltaurate’s phase behavior in enhanced oil recovery (EOR)?

- pH Control : Maintain pH 8.3 (±0.1) to optimize surfactant-oil interactions, as deviations reduce interfacial tension (IFT) efficiency.

- Salinity Gradients : Test brine compositions (e.g., 1–5% NaCl) to mimic reservoir conditions.

- Crude Oil Compatibility : Use oils with acid numbers >1.5 mg KOH/g (e.g., Wilmington crude) to assess soap formation synergies .

Q. How can contradictory data on Sodium N-methyl-N-oleoyltaurate’s micellar stability be resolved?

Discrepancies in micelle size (e.g., DLS vs. cryo-TEM results) often arise from:

- Temperature Variability : Ensure measurements at 25°C ± 0.5°C.

- Ionic Strength Adjustments : Add 0.1 M NaCl to suppress electrostatic repulsions.

- Sample Preparation : Filter solutions (0.22 µm) to remove aggregates pre-analysis .

Q. What advanced computational models are suitable for predicting Sodium N-methyl-N-oleoyltaurate’s environmental fate?

- Molecular Dynamics (MD) Simulations : Model micelle formation kinetics using software like GROMACS.

- Quantitative Structure-Activity Relationship (QSAR) : Predict biodegradability via EPI Suite™, focusing on sulfonate group persistence.

- Ecotoxicology : Use ECOSAR v2.0 to estimate LC for aquatic organisms .

Q. How does Sodium N-methyl-N-oleoyltaurate’s performance compare to non-ionic surfactants in mixed surfactant systems?

- Synergism Metrics : Calculate β parameters (e.g., β for surface tension reduction) using Rosen’s model.

- Phase Diagrams : Construct ternary diagrams (surfactant/co-surfactant/oil) to identify Winsor Type III microemulsions.

- IFT Reduction : Compare with non-ionic surfactants (e.g., Igepal CA-720) at equivalent molar ratios .

Methodological Notes

- Reproducibility : Document batch-specific variations (e.g., oleic acid purity) in supplementary materials .

- Data Reporting : Follow Beilstein Journal guidelines for experimental details (e.g., solvent lot numbers, instrument calibration dates) .

- Ethical Compliance : Include toxicity data and disposal protocols in institutional review board (IRB) submissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.